molecular formula C11H13ClN2O3 B13992742 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid CAS No. 13908-53-7

2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid

Cat. No.: B13992742
CAS No.: 13908-53-7
M. Wt: 256.68 g/mol
InChI Key: AFIDABFWFCTLLC-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid is an organic compound that features a phenyl ring substituted with a chloroethylcarbamoylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 4-aminophenylacetic acid in a suitable solvent such as dichloromethane.
  • Adding 2-chloroethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl ring and acetic acid moiety.

    2-Chloroethylamine: Contains the chloroethyl group but lacks the phenylacetic acid structure.

    4-Aminophenylacetic acid: The precursor in the synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid.

Uniqueness

This compound is unique due to the presence of both the chloroethylcarbamoylamino group and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

13908-53-7

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-[4-(2-chloroethylcarbamoylamino)phenyl]acetic acid

InChI

InChI=1S/C11H13ClN2O3/c12-5-6-13-11(17)14-9-3-1-8(2-4-9)7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17)

InChI Key

AFIDABFWFCTLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)NCCCl

Origin of Product

United States

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